2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a triazolo-pyridine moiety fused to an isoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Triazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridine ring.
Attachment of the Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions, often using alkyl halides.
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through Pictet-Spengler or Bischler-Napieralski cyclization reactions.
Final Coupling: The triazolo-pyridine and isoquinoline intermediates are coupled using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazolo-pyridine and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Reducing agents like NaBH₄ and LiAlH₄ are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate DNA and inhibit key enzymes
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with DNA and key enzymes:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares the triazolo moiety and exhibits similar antimicrobial and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazolo-containing compound with potential anticancer properties.
Uniqueness
2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific structural features, such as the combination of the triazolo-pyridine and isoquinoline moieties, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-24-13-16(14-7-2-3-8-15(14)20(24)27)19(26)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,26) |
InChI Key |
JBMZDNHPDNCCPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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